![molecular formula C15H21N3O4 B14591619 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide CAS No. 61280-91-9](/img/structure/B14591619.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide: is a synthetic compound that belongs to the class of organic compounds known as amino acids, peptides, and analogues. This compound is characterized by the presence of a benzyloxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The compound’s structure includes both D-alanine and L-alanine residues, making it a dipeptide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide typically involves the following steps:
Protection of Amino Groups: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino groups of the amino acids. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield benzyl alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is widely used in peptide synthesis as a protecting group for amino acids. It facilitates the selective protection and deprotection of amino groups, allowing for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for investigating the mechanisms of proteolytic enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of synthesis make it an attractive candidate for developing new drugs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as proteolytic enzymes. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the compound can interact with enzymes, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-D-proline: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: Another peptide derivative with similar protecting group chemistry.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: Used as a building block in peptide synthesis and biochemical research.
Uniqueness: N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide is unique due to its specific combination of D-alanine and L-alanine residues, which imparts distinct stereochemical properties. This dipeptide structure allows for unique interactions with enzymes and other biological molecules, making it valuable in both research and industrial applications.
Properties
CAS No. |
61280-91-9 |
|---|---|
Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11+/m0/s1 |
InChI Key |
ZIOBBKUCLDPHFV-WDEREUQCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


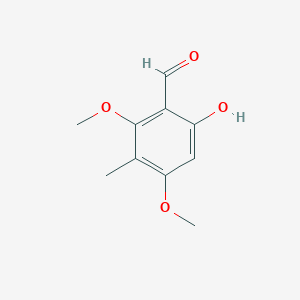
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)

![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
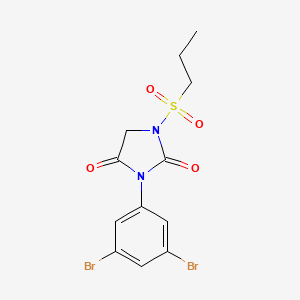
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
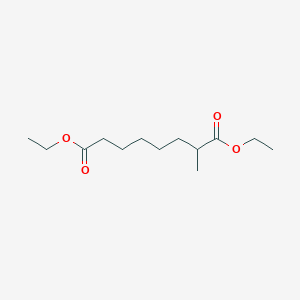
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
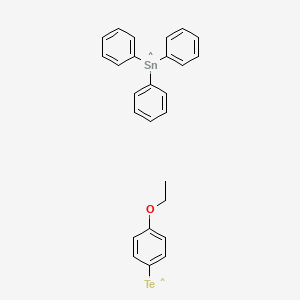
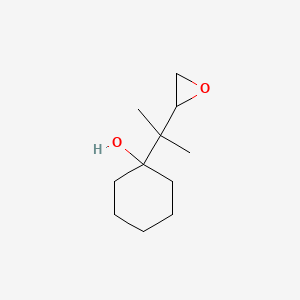
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
